![molecular formula C11H11NO3 B14495442 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole CAS No. 63152-89-6](/img/structure/B14495442.png)
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is a complex organic compound that features both an oxirane (epoxide) ring and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole typically involves the reaction of a benzoxazole derivative with an epoxide. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the oxirane ring . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxaindane: This compound also contains an oxirane ring and a benzene derivative, making it structurally similar.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another compound with an oxirane ring and aromatic groups.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: This compound features an oxirane ring and a complex spirocyclic structure.
Uniqueness
3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole is unique due to its combination of an oxirane ring and a benzoxazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63152-89-6 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-5-(oxiran-2-ylmethoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C11H11NO3/c1-7-10-4-8(13-5-9-6-14-9)2-3-11(10)15-12-7/h2-4,9H,5-6H2,1H3 |
InChI Key |
XDJMZOKSDIKTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


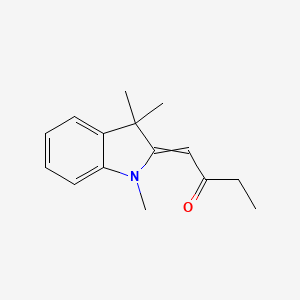
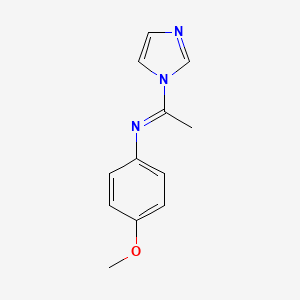
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
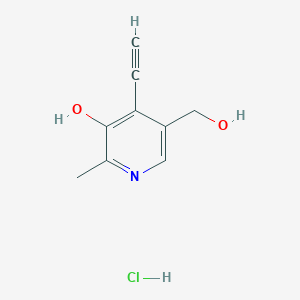
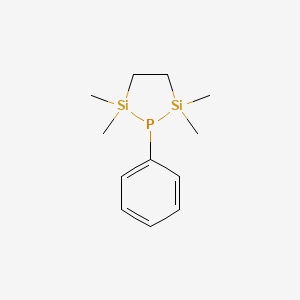
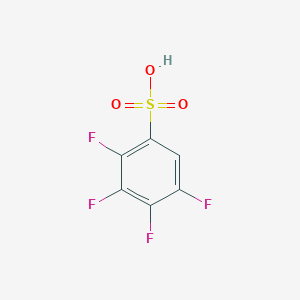
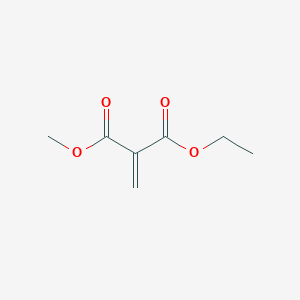
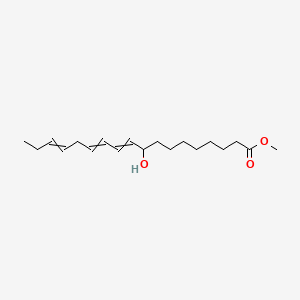
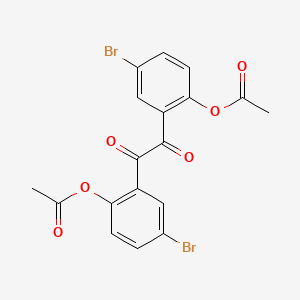

![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

